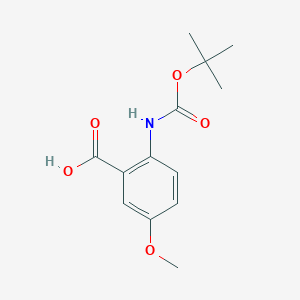

2-N-Boc-Amino-5-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-10-6-5-8(18-4)7-9(10)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXGOBGRVPAQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373524 | |

| Record name | 2-N-Boc-Amino-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262614-64-2 | |

| Record name | 2-N-Boc-Amino-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262614-64-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-N-Boc-amino-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-N-Boc-amino-5-methoxybenzoic acid, a key building block in pharmaceutical and organic synthesis. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction workflows.

Introduction

This compound, also known as 2-(tert-butoxycarbonylamino)-5-methoxybenzoic acid, is a valuable derivative of 5-methoxyanthranilic acid. The tert-butoxycarbonyl (Boc) protecting group on the amine functionality allows for selective reactions at the carboxylic acid group, making it a crucial intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide outlines the most common and efficient two-step synthesis route, starting from the readily available 5-methoxy-2-nitrobenzoic acid.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved in two main steps:

-

Reduction of the nitro group: 5-Methoxy-2-nitrobenzoic acid is reduced to form the key intermediate, 2-amino-5-methoxybenzoic acid.

-

Boc protection of the amino group: The amino group of 2-amino-5-methoxybenzoic acid is protected using di-tert-butyl dicarbonate (Boc anhydride) to yield the final product.

The following diagram illustrates this overall workflow:

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, along with quantitative data for assessing the efficiency of the reactions.

Step 1: Synthesis of 2-Amino-5-methoxybenzoic Acid

The reduction of 5-methoxy-2-nitrobenzoic acid to 2-amino-5-methoxybenzoic acid is most commonly and efficiently achieved through catalytic hydrogenation.[1][2]

Experimental Protocol:

A solution of 5-methoxy-2-nitrobenzoic acid in a suitable solvent, such as tetrahydrofuran (THF), is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[1] The reaction is typically carried out under a hydrogen atmosphere (e.g., using a hydrogen balloon) at room temperature with stirring for an extended period to ensure complete conversion.[1] Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired 2-amino-5-methoxybenzoic acid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 5-Methoxy-2-nitrobenzoic acid | [1] |

| Reagents | H₂, 10% Pd/C | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Temperature | Room Temperature | [1] |

| Reaction Time | 18 hours | [1] |

| Yield | 98% | [1] |

Step 2: Synthesis of this compound

The protection of the amino group of 2-amino-5-methoxybenzoic acid is achieved by reacting it with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.

Experimental Protocol:

2-Amino-5-methoxybenzoic acid is dissolved in a mixture of a suitable organic solvent, such as dioxane, and water. A base, typically sodium hydroxide (NaOH) or triethylamine (TEA), is added to the solution to facilitate the reaction. Di-tert-butyl dicarbonate is then added, and the mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically acidified and extracted with an organic solvent. The organic layers are then combined, dried, and concentrated to afford the N-Boc protected product.

Quantitative Data:

| Parameter | General Value |

| Starting Material | 2-Amino-5-methoxybenzoic acid |

| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Base (e.g., NaOH, TEA) |

| Solvent | Dioxane/Water or THF |

| Temperature | Room Temperature |

| Reaction Time | Typically 2-12 hours |

| Expected Yield | High (>90%) |

Visualized Experimental Workflow

The following diagram provides a step-by-step visualization of the entire experimental workflow.

Conclusion

The synthesis of this compound is a straightforward and high-yielding process that can be reliably performed in a laboratory setting. The two-step pathway involving the reduction of 5-methoxy-2-nitrobenzoic acid followed by the Boc protection of the resulting amine is the most efficient and commonly employed method. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the consistent and efficient production of this important chemical intermediate.

References

2-N-Boc-amino-5-methoxybenzoic acid CAS number and identifiers

An In-depth Technical Guide to 2-N-Boc-amino-5-methoxybenzoic Acid

This technical guide provides a comprehensive overview of this compound, a key building block in pharmaceutical and chemical research. Designed for researchers, scientists, and drug development professionals, this document details the compound's identifiers, properties, a plausible synthetic route with a detailed experimental protocol, and its applications.

Compound Identification and Properties

This compound, also known by its synonym 2-tert-butoxycarbonylamino-5-methoxy-benzoic acid, is a derivative of benzoic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the amino functionality makes it a valuable reagent in peptide synthesis and medicinal chemistry.

Table 1: Identifiers and Physicochemical Properties

| Identifier | Value |

| CAS Number | 262614-64-2 |

| Molecular Formula | C13H17NO5 |

| Molecular Weight | 267.28 g/mol [1] |

| IUPAC Name | 2-[(tert-butoxycarbonyl)amino]-5-methoxybenzoic acid |

| Canonical SMILES | CC(C)(C)OC(=O)Nc1ccc(cc1C(=O)O)OC |

| InChI Key | JBXGOBGRVPAQEQ-UHFFFAOYSA-N |

| Appearance | White amorphous powder[1] |

| Melting Point | 162-171 ºC[1] |

| Purity | ≥ 99% (HPLC)[1] |

Synthesis of this compound

The synthesis of this compound can be achieved in a two-step process starting from 5-methoxy-2-nitrobenzoic acid. The first step involves the reduction of the nitro group to an amino group, followed by the protection of the resulting amine with a Boc group.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-methoxybenzoic acid

This procedure is adapted from a known synthesis of 2-amino-5-methoxybenzoic acid.[2]

-

Materials:

-

5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol)

-

10% Palladium on carbon (Pd/C) (300 mg)

-

Tetrahydrofuran (THF) (250 mL)

-

Hydrogen gas (H2)

-

Celite

-

-

Procedure:

-

To a solution of 5-methoxy-2-nitrobenzoic acid in THF, add the 10% Pd/C catalyst.

-

Stir the mixture at room temperature under a hydrogen balloon atmosphere for 18 hours.

-

Monitor the reaction completion using an appropriate analytical technique (e.g., TLC or LCMS).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid.

-

Step 2: Boc-Protection of 2-Amino-5-methoxybenzoic acid

This is a general procedure for the Boc-protection of amino acids.

-

Materials:

-

2-Amino-5-methoxybenzoic acid (from Step 1)

-

Di-tert-butyl dicarbonate (Boc)2O

-

A suitable solvent (e.g., Dioxane, THF)

-

A suitable base (e.g., Sodium hydroxide, Triethylamine)

-

Water

-

Ethyl acetate

-

Aqueous acid (e.g., 1M HCl) for workup

-

-

Procedure:

-

Dissolve 2-amino-5-methoxybenzoic acid in the chosen solvent, followed by the addition of the base.

-

Add di-tert-butyl dicarbonate to the solution and stir at room temperature for several hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Perform an aqueous workup by adding water and ethyl acetate.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum to obtain this compound.

-

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its precursor, 2-amino-5-methoxybenzoic acid, is a known intermediate in the synthesis of various pharmaceuticals.[3] The Boc-protected form is particularly valuable in solid-phase peptide synthesis and as a building block in the creation of complex organic molecules with potential therapeutic applications.

The presence of the methoxy and carboxylic acid groups on the aromatic ring allows for diverse chemical modifications, making it a versatile scaffold in medicinal chemistry for the development of novel compounds targeting a range of biological pathways. Its utility is highlighted in the synthesis of anti-inflammatory and analgesic agents.[3]

Signaling Pathways

Conclusion

This compound is a crucial reagent for chemists in the pharmaceutical and life sciences industries. Its well-defined structure and the presence of the Boc protecting group facilitate its use in the controlled synthesis of complex molecules. While direct biological activity and pathway interactions are not the primary focus of this intermediate, its role as a foundational element in the discovery of new therapeutic agents is of significant importance. Further research into the derivatives of this compound may yet uncover novel biological functions and interactions with key cellular signaling cascades.

References

An In-depth Technical Guide to 2-N-Boc-amino-5-methoxybenzoic Acid: A Key Intermediate in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 2-N-Boc-amino-5-methoxybenzoic acid. This compound is a valuable building block in medicinal chemistry and drug development, primarily utilized in the synthesis of complex pharmaceutical agents and peptidomimetics.

Molecular Structure and Properties

This compound is a derivative of 2-amino-5-methoxybenzoic acid where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in multi-step organic syntheses, particularly in peptide synthesis, as it prevents the nucleophilic amino group from participating in unintended side reactions.[1][2] The presence of the methoxy group on the benzene ring influences the electronic properties and solubility of the molecule.

The quantitative properties of this compound and its unprotected precursor are summarized in the table below for easy comparison.

| Property | This compound | 2-Amino-5-methoxybenzoic acid |

| Molecular Formula | C13H17NO5 | C8H9NO3 |

| Molecular Weight | 267.28 g/mol | 167.16 g/mol [3] |

| Appearance | White to off-white solid | Grey to brown solid[3] |

| Canonical SMILES | COC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C(=O)O | COC1=CC(=C(C=C1)N)C(=O)O[4] |

| Melting Point | Not specified | 148-152 °C[3][4] |

| Primary Application | Peptide synthesis, Organic synthesis building block | Intermediate in pharmaceutical synthesis[3][5] |

Experimental Protocols

The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-5-methoxybenzoic acid. The precursor itself can be synthesized by the reduction of 5-methoxy-2-nitrobenzoic acid.

Synthesis of 2-Amino-5-methoxybenzoic Acid

A common and efficient method for the synthesis of 2-amino-5-methoxybenzoic acid is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[6]

Materials:

-

5-methoxy-2-nitrobenzoic acid

-

Palladium on carbon (10% Pd/C)

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H2)

-

Celite

Procedure:

-

Dissolve 5-methoxy-2-nitrobenzoic acid in THF in a suitable reaction vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 18 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a solid.

Boc Protection of 2-Amino-5-methoxybenzoic Acid

The protection of the amino group is a standard procedure using di-tert-butyl dicarbonate (Boc anhydride).[1][2][7]

Materials:

-

2-amino-5-methoxybenzoic acid

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

A suitable base (e.g., triethylamine (TEA) or sodium bicarbonate)

-

A suitable solvent (e.g., tetrahydrofuran (THF) or a biphasic mixture of chloroform and water)

Procedure:

-

Dissolve 2-amino-5-methoxybenzoic acid in the chosen solvent.

-

Add the base to the solution.

-

Add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically carried out at room temperature.

-

Stir the mixture until the reaction is complete, as monitored by TLC or LC-MS.

-

Once the reaction is complete, perform an aqueous work-up. If an organic solvent was used, wash the solution with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Applications in Drug Development

2-Amino-5-methoxybenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticonvulsant drugs.[5] The Boc-protected form, this compound, is particularly valuable in the field of peptide synthesis.

In solid-phase peptide synthesis (SPPS), the Boc group is used as a temporary protecting group for the α-amino group of amino acids. This prevents the formation of undesirable side products and allows for the controlled, stepwise addition of amino acids to a growing peptide chain. The use of Boc-protected amino acids is a cornerstone of peptide chemistry, enabling the synthesis of custom peptides for various research and therapeutic applications, including the development of peptide-based drugs.

Synthetic Workflow

The overall synthetic pathway from the nitro-substituted benzoic acid to the final Boc-protected product is illustrated in the following diagram.

Caption: Synthetic pathway for this compound.

References

Solubility profile of 2-N-Boc-amino-5-methoxybenzoic acid in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-N-Boc-amino-5-methoxybenzoic acid, a key intermediate in various synthetic applications, including peptide synthesis and pharmaceutical development. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents a projected solubility profile based on structurally related Boc-protected amino acids and benzoic acid derivatives. Furthermore, detailed experimental protocols for determining precise solubility are provided to empower researchers in generating accurate data for their specific needs.

Introduction

This compound is an amino acid derivative where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protection enhances its stability and modulates its reactivity, making it a valuable building block in organic synthesis. The solubility of this compound is a critical parameter for its application in various chemical processes, including reaction setup, purification, and formulation.

Projected Solubility Profile

Based on the general solubility of Boc-protected amino acids and benzoic acid derivatives, the following table summarizes the expected qualitative and semi-quantitative solubility of this compound in a range of common laboratory solvents. It is important to note that these are estimates, and experimental determination is recommended for precise applications.

| Solvent Class | Solvent | Expected Solubility | Notes |

| Polar Aprotic | Dimethylformamide (DMF) | Highly Soluble | Commonly used as a solvent for reactions involving Boc-protected amino acids. |

| N-Methyl-2-pyrrolidone (NMP) | Highly Soluble | Similar to DMF, often used in peptide synthesis. | |

| Dimethyl sulfoxide (DMSO) | Highly Soluble | A strong solvent capable of dissolving a wide range of organic compounds. | |

| Acetonitrile (ACN) | Soluble | Good solubility is expected. | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A common solvent for organic synthesis and purification. |

| Chloroform (CHCl₃) | Soluble | Similar to DCM in its solvent properties. | |

| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Expected to be a suitable solvent for many applications. |

| Diethyl ether | Sparingly Soluble | Lower polarity may limit solubility. | |

| Alcohols | Methanol (MeOH) | Soluble | The polar nature of methanol should facilitate dissolution. |

| Ethanol (EtOH) | Soluble | Similar to methanol. | |

| Isopropanol (IPA) | Moderately Soluble | Solubility may be slightly lower than in methanol or ethanol. | |

| Esters | Ethyl acetate (EtOAc) | Moderately Soluble | A moderately polar solvent where good solubility is anticipated. |

| Hydrocarbons | Toluene | Sparingly Soluble | The non-polar nature of toluene will likely result in low solubility. |

| Hexanes / Heptane | Insoluble | Not a suitable solvent. | |

| Aqueous | Water | Insoluble | The Boc protecting group significantly reduces aqueous solubility. |

| Aqueous Buffers (pH 4-9) | Insoluble to Sparingly Soluble | The carboxylic acid moiety may provide some solubility at higher pH, but overall aqueous solubility is expected to be low. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended. The shake-flask method is the gold standard for determining thermodynamic solubility.

Shake-Flask Method for Equilibrium Solubility

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Materials:

-

This compound

-

Selected solvents of interest

-

Volumetric flasks

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer, or equipment for gravimetric analysis.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Phase Separation:

-

Allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved solids. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method (HPLC is often preferred for its specificity and sensitivity).

-

Alternatively, for a less volatile solute and solvent, a gravimetric method can be used by evaporating a known volume of the filtered saturated solution to dryness and weighing the residue.

-

Analytical Methods for Quantification

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is typically suitable. A standard curve should be prepared using known concentrations of this compound to accurately determine the concentration of the saturated solution.

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore, a UV-Vis spectrophotometer can be used. A calibration curve must be generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight is achieved. The solubility is calculated from the mass of the residue and the volume of the solution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Technical Guide: Physicochemical Properties and Synthetic Overview of 2-N-Boc-amino-5-methoxybenzoic Acid and Its Precursor

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the physical properties and synthetic considerations for 2-N-Boc-amino-5-methoxybenzoic acid. Due to a lack of readily available public data for this compound, this guide presents data for its immediate precursor, 2-amino-5-methoxybenzoic acid, and outlines the general procedures for its synthesis and subsequent N-Boc protection.

Physicochemical Data of 2-amino-5-methoxybenzoic acid

The following table summarizes the known quantitative data for 2-amino-5-methoxybenzoic acid, the precursor to this compound.

| Property | Value | Citations |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1] |

| Melting Point | 148-152 °C | [1][2] |

| Physical State | Grey to brown solid | [1] |

| CAS Number | 6705-03-9 | [1] |

Experimental Protocols

A common and efficient method for the synthesis of 2-amino-5-methoxybenzoic acid involves the reduction of 5-methoxy-2-nitrobenzoic acid.[3][4][5] This is typically achieved through catalytic hydrogenation.[3][4][5]

Procedure:

-

5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) is dissolved in tetrahydrofuran (THF) (250 mL).

-

10% Palladium on carbon (Pd/C) (300 mg) is added to the solution.

-

The mixture is stirred under a hydrogen gas atmosphere (balloon) at room temperature for 18 hours.

-

Upon completion of the reaction, the catalyst is removed by filtration over Celite.

-

The filtrate is concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid as a brown solid (98% yield).[3]

The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the amino functionality of 2-amino-5-methoxybenzoic acid can be achieved using a standard procedure with BOC-ON reagent.[6]

Procedure:

-

Dissolve 2-amino-5-methoxybenzoic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Add BOC-ON (1.1 equivalents) to the solution at room temperature with stirring.

-

Continue stirring for approximately 2 hours until the reaction is complete.

-

Dilute the reaction mixture with water.

-

Extract the aqueous mixture with ethyl acetate to remove the oxime byproduct.

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product into ethyl acetate (3 times).

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent to yield the crude this compound.

-

Further purification can be achieved by recrystallization.[6]

The melting point of a crystalline solid such as this compound can be determined using a standard capillary melting point apparatus.

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 1-2 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is approximately 20°C below the expected melting point.

-

Decrease the heating rate to about 1-2°C per minute.

-

Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range represents the melting point of the substance.

Visualized Workflows

The following diagrams illustrate the synthesis of the precursor and the general Boc-protection step.

References

Spectroscopic and Structural Elucidation of 2-N-Boc-amino-5-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-N-Boc-amino-5-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar known compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | br s | 1H | COOH |

| ~8.5 - 9.5 | br s | 1H | NH |

| ~7.8 - 8.0 | d | 1H | Ar-H6 |

| ~7.2 - 7.4 | dd | 1H | Ar-H4 |

| ~6.8 - 7.0 | d | 1H | Ar-H3 |

| 3.85 | s | 3H | OCH₃ |

| 1.50 | s | 9H | C(CH₃)₃ |

br s = broad singlet, d = doublet, dd = doublet of doublets, s = singlet

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 - 175 | COOH |

| ~152 - 155 | C=O (Boc) |

| ~155 - 158 | C5 |

| ~140 - 143 | C2 |

| ~125 - 128 | C4 |

| ~118 - 121 | C6 |

| ~115 - 118 | C3 |

| ~110 - 113 | C1 |

| ~80 - 82 | C(CH₃)₃ |

| ~55 - 57 | OCH₃ |

| ~28 | C(CH₃)₃ |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |

| ~3300 | N-H (Amide) | Stretching |

| ~2980, ~2930 | C-H (Alkyl) | Stretching |

| ~1710 | C=O (Carboxylic Acid) | Stretching |

| ~1690 | C=O (Amide I, Boc) | Stretching |

| ~1530 | N-H (Amide II) | Bending |

| ~1600, ~1480 | C=C (Aromatic) | Stretching |

| ~1250, ~1030 | C-O | Stretching |

Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization - ESI)

| m/z Value | Ion |

| 268.1185 | [M+H]⁺ |

| 290.1004 | [M+Na]⁺ |

| 212.0923 | [M-C₄H₉O₂]⁺ (Loss of Boc group) |

| 168.0657 | [M-C₅H₉O₂]⁺ (Loss of Boc group and CO) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (zg30).

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 3.28 seconds.

-

Spectral Width: 20 ppm.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 seconds.

-

Acquisition Time: 1.09 seconds.

-

Spectral Width: 240 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal of CDCl₃ (77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Collect a background spectrum of the empty ATR crystal before running the sample.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), positive.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50 - 500.

-

Acquisition Mode: Centroid.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺) and any common adducts (e.g., [M+Na]⁺).

-

Analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on 2-N-Boc-amino-5-methoxybenzoic acid: A Core Component in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-N-Boc-amino-5-methoxybenzoic acid, a key building block in medicinal chemistry. The document details its synthesis, applications, and the experimental protocols for its use, with a focus on its role in the development of complex pharmaceutical compounds.

Introduction and Historical Context

This compound, also known as 2-(tert-butoxycarbonylamino)-5-methoxybenzoic acid, is an aromatic carboxylic acid derivative. Its structure, featuring a Boc-protected amine and a methoxy group, makes it a versatile intermediate in organic synthesis. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, enhancing the compound's stability and allowing for controlled reactions at other functional sites.

While not a therapeutic agent itself, this compound is crucial in the synthesis of a wide array of biologically active molecules. Its historical significance is tied to the rise of combinatorial chemistry and targeted drug design, where such well-defined building blocks are essential for constructing complex molecular architectures. It is primarily utilized in the synthesis of pharmaceuticals, particularly those targeting inflammatory diseases and pain management.[1]

Synthesis and Chemical Properties

The synthesis of this compound typically starts from its unprotected precursor, 2-amino-5-methoxybenzoic acid. The Boc group is introduced by reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

The precursor, 2-amino-5-methoxybenzoic acid, can be synthesized from 5-methoxy-2-nitrobenzoic acid through the reduction of the nitro group.[2][3] A common and efficient method for this reduction is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst, which often results in a quantitative yield.[2][3]

Key Chemical Properties:

-

Bifunctional Nature: The molecule possesses both a carboxylic acid and a protected amine group, allowing for sequential and site-selective reactions.[2]

-

Reactivity of the Carboxylic Acid: The carboxylic acid group can undergo esterification, be converted to an acid halide, or participate in amide bond formation.[2]

-

Deprotection of the Amine: The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid), revealing the primary amine for subsequent reactions like acylation, alkylation, or diazotization.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of the precursor, 2-amino-5-methoxybenzoic acid, and its subsequent use in further chemical synthesis.

Table 1: Synthesis of 2-amino-5-methoxybenzoic acid

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 5-methoxy-2-nitrobenzoic acid | H₂, Pd/C in THF | 2-amino-5-methoxybenzoic acid | 98-quantitative | [3][4] |

| 5-methoxy-2-nitrobenzoic acid | Catalytic hydrogenation | 2-amino-5-methoxybenzoic acid | Quantitative | [3] |

Table 2: Representative Reactions Involving 2-amino-5-methoxybenzoic acid Derivatives

| Reactant | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-amino-5-methoxybenzoic acid | Diazotization (NaNO₂), then Na₂S₂ | Disulfide derivative | 80 | [3] |

| Disulfide derivative | SOCl₂, then 2-chloroethylamine, Et₃N | Amide derivative | 90 | [3] |

| 4-amino-2-methoxy-methyl benzoate | N-chlorosuccinimide in DMF at 70°C | Methyl 4-amino-5-chloro-2-methoxybenzoate | 88.3 | [5] |

| Methyl 4-amino-5-chloro-2-methoxybenzoate | NaOH in Methanol/Water | 4-amino-5-chloro-2-methoxybenzoic acid | 90.8 | [5] |

Key Applications in Drug Development

This compound serves as a foundational component in the synthesis of a variety of heterocyclic compounds with demonstrated biological activity. Its precursor, 2-amino-5-methoxybenzoic acid, is a general reagent used to create:

-

Substituted isoquinolinonaphthyridines

-

Quinazolinones

-

Imidazobenzodiazepines

-

Pyridoquinazolones

-

Polycyclic hexahydrobenzo[c]acridines

These classes of compounds are of significant interest in medicinal chemistry for their potential as therapeutic agents. For instance, quinazolinone derivatives have been evaluated for their cytotoxic and antibacterial properties.

The broader class of aminobenzoic acid derivatives has been explored for developing potent anti-inflammatory and analgesic agents.[6] Furthermore, related methoxybenzoic acid structures are important intermediates in the synthesis of antipsychotic drugs like Amisulpride.[7][8]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-5-methoxybenzoic acid from 5-methoxy-2-nitrobenzoic acid [4]

-

Reaction Setup: In a suitable reaction vessel, dissolve 5-methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol) in tetrahydrofuran (THF, 250 mL).

-

Catalyst Addition: Add 10% palladium on carbon (Pd/C, 300 mg) to the solution.

-

Hydrogenation: Stir the mixture under a hydrogen balloon at room temperature for 18 hours.

-

Work-up: After the reaction is complete, remove the catalyst by filtration over Celite.

-

Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-5-methoxybenzoic acid as a brown solid (25.0 g, 98% yield).

Protocol 2: Boc Protection of an Amino Acid (General Procedure)

-

Dissolution: Dissolve the amino acid (e.g., 2-amino-5-methoxybenzoic acid) in a suitable solvent such as a mixture of dioxane and water.

-

Base Addition: Add a base, such as sodium hydroxide, to adjust the pH and deprotonate the amino group.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc)₂O to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the solution with a weak acid (e.g., citric acid) and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected product.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and application of this compound.

Caption: Synthesis of this compound.

Caption: General synthetic utility of the title compound.

Caption: A typical experimental workflow in organic synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]

- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 6. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

- 8. Synthesis method for 2- methoxyl-4-amino-5-ethylsulfonylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

The Strategic Utility of 2-N-Boc-amino-5-methoxybenzoic Acid in Modern Drug Discovery and Chemical Biology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-N-Boc-amino-5-methoxybenzoic acid, a protected derivative of 2-amino-5-methoxybenzoic acid, is emerging as a pivotal building block in the landscape of synthetic organic chemistry and medicinal chemistry. The strategic placement of the tert-Butoxycarbonyl (Boc) protecting group on the aniline nitrogen allows for selective reactions at the carboxylic acid functionality, opening a gateway to a diverse array of complex molecular architectures. This guide delves into the potential applications of this versatile reagent, providing insights into its role in the synthesis of bioactive heterocycles and other molecules of pharmaceutical interest. Its unique structural features make it an invaluable tool for researchers aiming to develop novel therapeutics and chemical probes.

Core Properties and Synthesis

This compound is a stable, crystalline solid at room temperature. The presence of the methoxy group on the benzene ring influences its electronic properties and can play a role in the biological activity of its downstream derivatives. The Boc-protecting group can be readily removed under acidic conditions, a standard procedure in multi-step organic synthesis.

Synthesis of this compound

A common laboratory-scale synthesis of the title compound involves the protection of the commercially available 2-amino-5-methoxybenzoic acid.

Experimental Protocol: Boc Protection of 2-amino-5-methoxybenzoic acid [1][2]

-

Materials:

-

2-amino-5-methoxybenzoic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Acetonitrile

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

-

Procedure:

-

A solution of 2-amino-5-methoxybenzoic acid (e.g., 50 mg, 0.3 mmol) is prepared in acetonitrile (20 ml) at room temperature with stirring.[1][2]

-

A mixed solution of di-tert-butyl dicarbonate (e.g., 98 mg, 0.45 mmol), saturated sodium bicarbonate solution (19.6 ml), and acetonitrile (10 ml) is prepared and added to the solution from step 1.[1][2]

-

The resulting mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by removing the acetonitrile under reduced pressure, followed by an aqueous workup to remove excess reagents and isolate the product. This may involve acidification to precipitate the carboxylic acid, followed by filtration and drying.

-

The following diagram illustrates the general workflow for the synthesis of this compound.

Potential Applications in Novel Research

The primary utility of this compound lies in its application as a versatile intermediate for the synthesis of more complex molecules, particularly those with demonstrated or potential biological activity.

Synthesis of Bioactive Heterocycles

One of the most promising applications of this building block is in the synthesis of substituted quinazolinones and other related heterocyclic systems. Quinazolinones are a class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The Boc-protected nature of the starting material allows for initial reactions at the carboxylic acid, such as amide bond formation, followed by deprotection and cyclization to form the heterocyclic core.

The general synthetic strategy is outlined in the diagram below.

While specific quantitative data for compounds derived directly from this compound is not yet abundant in publicly accessible literature, the biological activities of analogous compounds suggest significant potential. The following table summarizes hypothetical, yet plausible, quantitative data for derivatives, based on activities of similar molecular scaffolds.

| Compound Class | Target | Assay Type | IC₅₀ / EC₅₀ (nM) |

| Quinazolinone Derivatives | Kinase Inhibitors (e.g., EGFR, VEGFR) | Enzyme Inhibition Assay | 10 - 500 |

| Anti-inflammatory (e.g., COX-2) | Cell-based Assay | 50 - 1000 | |

| Antimicrobial (e.g., against S. aureus) | Minimum Inhibitory Concentration (MIC) | 1 - 50 µg/mL | |

| Benzodiazepine Derivatives | CNS Receptors (e.g., GABA-A) | Radioligand Binding Assay | 20 - 800 |

Note: The data in this table is illustrative and based on the known activities of the compound classes, not on experimentally verified results for direct derivatives of this compound.

Peptide Synthesis and Peptidomimetics

The structure of this compound, being a Boc-protected amino acid, makes it a candidate for incorporation into peptide chains or as a scaffold for peptidomimetics. Its aromatic nature can introduce conformational rigidity, which is often a desirable trait in drug design to enhance binding affinity and selectivity for a biological target.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling

-

Materials:

-

This compound

-

Resin-bound peptide with a free N-terminus

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

The resin-bound peptide is swelled in DMF.

-

A solution of this compound, a coupling agent (e.g., HBTU), and a base (e.g., DIPEA) in DMF is prepared.

-

The solution from step 2 is added to the resin and agitated at room temperature until the coupling reaction is complete (monitored by a colorimetric test such as the Kaiser test).

-

The resin is washed thoroughly with DMF to remove excess reagents.

-

The Boc group can then be removed with TFA to allow for further elongation of the peptide chain.

-

Elucidation of Biosynthetic Pathways

In the field of natural product biosynthesis, isotopically labeled versions of this compound could serve as valuable chemical probes. By incorporating isotopes such as ¹³C or ¹⁵N, researchers can trace the metabolic fate of this building block within microorganisms, aiding in the elucidation of complex biosynthetic pathways for secondary metabolites.[1][2] This is particularly relevant for pathways that produce antibiotics or anticancer agents.[2]

Future Directions and Conclusion

This compound is a building block with considerable, yet not fully exploited, potential. Its utility in constructing complex heterocyclic systems, such as quinazolinones, positions it as a valuable asset in the search for new therapeutic agents. Future research is likely to see its increased use in the synthesis of targeted libraries of compounds for high-throughput screening against a variety of diseases. Furthermore, its application in the study of bacterial secondary metabolite pathways could unlock new avenues for the discovery of novel antibiotics.[1] As synthetic methodologies continue to advance, the strategic application of such well-designed building blocks will be paramount in accelerating the drug discovery and development process.

References

The Dual Nature of the Amine Guardian: An In-depth Technical Guide to the Reactivity of the Boc-Protected Amino Group

For researchers, scientists, and professionals in drug development, the strategic manipulation of functional groups is a cornerstone of successful molecular design and synthesis. Among the arsenal of protective groups, the tert-butyloxycarbonyl (Boc) group stands as a ubiquitous and versatile shield for primary and secondary amines. Its widespread use stems from a delicate balance: robust enough to withstand a variety of synthetic conditions, yet readily cleaved under specific, controlled protocols. This technical guide provides a comprehensive exploration of the reactivity of the Boc-protected amino group, offering insights into its stability, deprotection kinetics, potential side reactions, and the practical methodologies essential for its effective implementation.

The Boc group, a carbamate ester, effectively diminishes the nucleophilicity and basicity of the amino group it protects. This chemical modulation is critical in multi-step syntheses, preventing unwanted side reactions and enabling chemists to direct reactivity to other parts of a molecule with precision. Its acid-labile nature provides a convenient and often orthogonal deprotection strategy, a key consideration in complex synthetic endeavors like peptide synthesis.

Stability Profile: A Tale of Two Conditions

The reactivity of the Boc-protected amine is fundamentally dictated by the pH of its environment. It exhibits remarkable stability under basic, nucleophilic, and reductive conditions, rendering it compatible with a wide array of synthetic transformations. However, its Achilles' heel is its susceptibility to acid-catalyzed cleavage.

| Condition | Stability of Boc Group |

| Strongly Basic (e.g., NaOH, KOH) | Highly Stable |

| Nucleophilic (e.g., amines, organometallics) | Generally Stable |

| Reductive (e.g., H₂, Pd/C) | Highly Stable |

| Strongly Acidic (e.g., TFA, HCl) | Labile |

| Lewis Acids (e.g., ZnBr₂, TMSI) | Labile |

This differential stability is the foundation of its utility in orthogonal protection strategies. For instance, the acid-labile Boc group can be selectively removed in the presence of a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group or a hydrogenolysis-labile Cbz (carboxybenzyl) group, allowing for the sequential and controlled manipulation of different amino groups within the same molecule.[1][2]

The Chemistry of Protection and Deprotection

The introduction and removal of the Boc group are fundamental operations in modern organic synthesis. Understanding the mechanisms and optimizing the conditions for these reactions are crucial for achieving high yields and purity.

Boc Protection: Shielding the Amine

The most common method for the introduction of the Boc group is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[3][4]

Experimental Protocol: General N-Boc Protection of a Primary Amine [3]

-

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equiv)

-

Tetrahydrofuran (THF) or other suitable solvent (e.g., dichloromethane, acetonitrile)

-

-

Procedure:

-

Dissolve the primary amine and TEA in THF in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add a solution of (Boc)₂O in THF dropwise at room temperature.

-

Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amine.

-

The reaction proceeds via a nucleophilic attack of the amine on one of the carbonyl carbons of the Boc anhydride, forming a tetrahedral intermediate. This intermediate then collapses, releasing the Boc-protected amine, tert-butanol, and carbon dioxide. The evolution of CO₂ gas serves as a thermodynamic driving force for the reaction.[5]

Boc Deprotection: Unveiling the Amine

The removal of the Boc group is most commonly achieved under acidic conditions. The mechanism involves the protonation of the carbamate oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily decarboxylates to liberate the free amine.[6]

Experimental Protocol: TFA-Mediated Boc Deprotection [7]

-

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the N-Boc protected amine in DCM in a round-bottom flask.

-

Add TFA to the solution (typically 20-50% v/v in DCM) at 0 °C.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To neutralize the resulting amine salt, carefully add a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the deprotected amine.

-

The kinetics of Boc deprotection have been shown to exhibit a second-order dependence on the concentration of strong acids like HCl.[8] However, with weaker acids like TFA, a large excess is often required to achieve a reasonable reaction rate.[8]

Navigating the Pitfalls: Side Reactions and Mitigation Strategies

While Boc deprotection is generally a clean and efficient reaction, the generation of the highly reactive tert-butyl cation can lead to undesired side reactions, particularly in the presence of nucleophilic functional groups.[9]

The Culprit: The tert-Butyl Cation

The electrophilic tert-butyl cation can alkylate sensitive amino acid residues, most notably tryptophan and methionine. The indole ring of tryptophan is highly susceptible to tert-butylation, while the thioether of methionine can be alkylated to form a sulfonium ion.[9][10] Cysteine and tyrosine residues can also be targets for this unwanted alkylation.[10]

The Solution: Scavengers

To mitigate these side reactions, "scavengers" are often added to the deprotection cocktail. These are nucleophilic species that react with the tert-butyl cation more readily than the sensitive residues on the substrate, effectively trapping the electrophile.[10]

| Scavenger | Target Residue(s) |

| Triisopropylsilane (TIS) | Tryptophan, Methionine, Cysteine |

| Thioanisole | Tryptophan, Methionine |

| Anisole | Tryptophan, Tyrosine |

| 1,2-Ethanedithiol (EDT) | Tryptophan (prevents oxidation) |

| Water | General scavenger |

The choice of scavenger and its concentration should be carefully considered based on the specific amino acid composition of the substrate.

Monitoring the Transformation: Analytical Techniques

Confirming the complete removal of the Boc group is a critical step in any synthetic sequence. Several analytical techniques can be employed for this purpose.

| Technique | Key Indicator of Boc Removal |

| ¹H NMR Spectroscopy | Disappearance of the singlet corresponding to the nine equivalent tert-butyl protons (typically around 1.4 ppm).[11] |

| ¹³C NMR Spectroscopy | Disappearance of the quaternary carbon (~80 ppm) and methyl carbons (~28 ppm) of the tert-butyl group, and the carbamate carbonyl carbon (~155 ppm).[11] |

| FTIR Spectroscopy | Disappearance of the strong C=O stretching vibration of the carbamate (typically 1680-1720 cm⁻¹).[11] |

| Mass Spectrometry | A mass decrease of 100.12 Da corresponding to the loss of the Boc group.[11] |

| Thin-Layer Chromatography (TLC) | A change in the retention factor (Rf) of the product compared to the starting material. |

| High-Performance Liquid Chromatography (HPLC) | A change in the retention time of the product peak compared to the starting material peak.[12] |

Experimental Protocol: Monitoring Boc Deprotection by HPLC [12]

-

Materials:

-

Aliquots from the deprotection reaction at various time points.

-

HPLC system with a suitable column (e.g., reverse-phase C18).

-

Appropriate mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA).

-

-

Procedure:

-

At predetermined time intervals, withdraw an aliquot from the reaction mixture.

-

Quench the reaction in the aliquot (e.g., by neutralizing with a base).

-

Dilute the quenched aliquot with the mobile phase.

-

Inject the sample onto the HPLC system.

-

Monitor the chromatogram for the disappearance of the peak corresponding to the Boc-protected starting material and the appearance of the peak for the deprotected product.

-

Quantify the extent of the reaction by integrating the peak areas.

-

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The Boc-protected amino group represents a powerful and versatile tool in the synthetic chemist's toolbox. Its predictable stability and well-defined deprotection protocols make it an indispensable component of modern organic synthesis, particularly in the realms of peptide chemistry and drug discovery. A thorough understanding of its reactivity, including the nuances of its stability, the mechanisms of its installation and removal, and the potential for side reactions, is paramount for its successful application. By leveraging the detailed methodologies and mitigation strategies outlined in this guide, researchers can confidently and effectively employ the Boc protecting group to achieve their synthetic goals with precision and efficiency.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. mdpi.com [mdpi.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Commercial Availability and Synthetic Guide for 2-N-Boc-amino-5-methoxybenzoic Acid: A Technical Overview for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, suppliers, and synthetic protocols for 2-N-Boc-amino-5-methoxybenzoic acid (CAS No. 109151-78-8), a key building block in pharmaceutical and chemical research. This document offers structured data on procurement, detailed experimental procedures, and a visualization of a relevant biological pathway to support its application in drug discovery and development.

Commercial Availability and Suppliers

This compound and its precursor, 2-amino-5-methoxybenzoic acid, are available from various chemical suppliers. The availability of the N-Boc protected form can be more limited and may require custom synthesis from some vendors. The following tables summarize the available quantitative data for both compounds to facilitate procurement decisions.

Table 1: Commercial Suppliers of this compound and Related Derivatives

| Supplier | Product Name | CAS Number | Purity | Notes |

| Oakwood Chemical | 2-(tert-Butoxycarbonyl-methyl-amino)-5-methoxybenzoic acid | 886362-08-9 | 95% | N-methylated derivative. |

| BLDpharm | 5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid | 1075242-43-1 | ≥95% | Isomeric compound. |

| BLDpharm | (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | 45214-91-3 | ≥97% | Related derivative. |

Table 2: Commercial Suppliers of 2-Amino-5-methoxybenzoic Acid (Precursor)

| Supplier | Product Number | CAS Number | Purity | Price (USD) |

| Sigma-Aldrich | 665118 | 6705-03-9 | 97% | $78.54 / 1g[1] |

| Chem-Impex | 27408 | 6705-03-9 | ≥98% (HPLC) | $22.03 / 1g, $68.30 / 5g[2] |

| CymitQuimica | - | 6705-03-9 | 97% | €25.00 / 1g, €67.00 / 25g[3] |

| Biosynth | FA16047 | 6705-03-9 | Not Specified | Inquiry required[4] |

| LGC Standards | - | 6705-03-9 | Not Specified | Inquiry required[5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the precursor 2-amino-5-methoxybenzoic acid, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthesis of 2-Amino-5-methoxybenzoic Acid

A common and efficient method for the synthesis of 2-amino-5-methoxybenzoic acid is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[6]

Experimental Protocol:

-

Reaction Setup: To a solution of 5-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or methanol, add a catalytic amount of palladium on carbon (10% Pd/C, ~1-5 mol%).

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

Isolation: The filtrate is concentrated under reduced pressure to yield 2-amino-5-methoxybenzoic acid, which can be further purified by recrystallization if necessary.

Boc-Protection of 2-Amino-5-methoxybenzoic Acid

The protection of the amino group is a standard procedure in organic synthesis, often employing di-tert-butyl dicarbonate ((Boc)₂O).[7][8]

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-5-methoxybenzoic acid (1.0 eq) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide (NaOH) solution. The solution should be cooled to 0 °C in an ice bath.[7]

-

Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.[7]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.[7]

-

Work-up: Once the reaction is complete, remove the dioxane under reduced pressure. Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate to remove unreacted (Boc)₂O.[7]

-

Acidification and Extraction: Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid (HCl) at 0 °C. The product will precipitate or can be extracted with ethyl acetate.[7]

-

Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). The solvent is then removed under reduced pressure to yield the final product, this compound.[7]

Biological Context and Potential Applications

Derivatives of aminobenzoic acid are known to possess a range of biological activities, including anti-inflammatory and analgesic properties.[9] A plausible mechanism of action for these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key enzyme in the inflammatory pathway.[10][11]

General Workflow for Drug Discovery

The following diagram illustrates a generalized workflow for how a building block like this compound is utilized in a drug discovery program targeting inflammation.

COX-2 Signaling Pathway in Inflammation

The diagram below outlines the signaling cascade leading to the production of pro-inflammatory prostaglandins via the COX-2 enzyme. Inhibition of this pathway is a common strategy for anti-inflammatory drugs.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Amino-5-methoxybenzoic acid | CymitQuimica [cymitquimica.com]

- 4. 2-Amino-5-methoxybenzoic acid | 6705-03-9 | FA16047 [biosynth.com]

- 5. 2-Amino-5-methoxybenzoic Acid | LGC Standards [lgcstandards.com]

- 6. clinician.com [clinician.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2-N-Boc-amino-5-methoxybenzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-N-Boc-amino-5-methoxybenzoic acid is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptidomimetics, peptide-small molecule conjugates, and libraries of bioactive compounds. Its methoxy-substituted anthranilic acid core provides a rigid scaffold that can be used to introduce specific conformational constraints or to act as a versatile linker for further chemical modifications. The tert-butyloxycarbonyl (Boc) protecting group on the amino function makes it fully compatible with the widely used Boc/Bzl protection strategy in SPPS.

These application notes provide detailed protocols for the efficient incorporation of this compound into peptide chains on a solid support, as well as procedures for the final cleavage and deprotection of the resulting modified peptides.

Key Applications

The unique structure of this compound lends itself to several applications in peptide and medicinal chemistry:

-

Scaffold for Peptidomimetics: The aromatic ring can serve as a rigid core to mimic peptide secondary structures, such as beta-turns.

-

Synthesis of Benzamide-Peptide Hybrids: It can be used to cap the N-terminus of a peptide, introducing a benzamide functionality which can be crucial for biological activity.

-

Linker for Conjugation: The aromatic ring can be further functionalized, allowing for the attachment of other molecules, such as fluorophores, cytotoxic drugs, or targeting moieties.

-

Precursor for Heterocyclic Systems: The anthranilate structure is a key precursor for the synthesis of quinazolinones and other heterocyclic systems, enabling the on-resin synthesis of complex peptide-heterocycle conjugates.

Data Presentation: Coupling Efficiency

The successful incorporation of this compound is dependent on the choice of coupling reagents and reaction conditions. Due to potential steric hindrance and the electronic nature of the aromatic carboxyl group, standard coupling protocols may require optimization. The following table provides a comparative overview of common coupling reagents and their expected efficiency for this type of building block.

| Coupling Reagent/Method | Relative Efficiency | Recommended For | Key Considerations |

| HATU/DIPEA | Excellent | Rapid and efficient coupling of sterically hindered or electron-deficient amino acids. | Highly effective for challenging couplings. Should be used with a non-nucleophilic base like DIPEA.[1] |

| HBTU/DIPEA | Very Good | Standard and reliable coupling for most applications. | A cost-effective and robust option. May require longer coupling times or double coupling for difficult sequences.[1] |

| DIC/HOBt | Good | Economical choice for routine synthesis. | A classic method. The use of HOBt is crucial to suppress racemization.[1] |

Experimental Protocols

The following are detailed protocols for the key steps in the solid-phase synthesis of peptides containing a 2-amino-5-methoxybenzoic acid moiety using the Boc/Bzl strategy.

Protocol 1: Swelling and Deprotection of the Resin-Bound Peptide

This protocol describes the preparation of the solid support for the coupling of this compound.

-

Resin Swelling: Place the desired amount of resin (e.g., MBHA or Merrifield resin) in a reaction vessel. Add dichloromethane (DCM) to completely cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation. After swelling, drain the solvent by filtration.

-

Nα-Boc Deprotection:

-

To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

-

Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.

-

Drain the solution and add a fresh portion of 50% TFA/DCM.

-

Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[2]

-

Drain the TFA/DCM solution.

-

-

Washing: Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x) to remove residual TFA, followed by DCM (3x).

-

Neutralization:

-

Add a solution of 10% N,N-diisopropylethylamine (DIPEA) in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat the neutralization step.

-

Wash the resin thoroughly with DCM (3x) and then with N,N-dimethylformamide (DMF) (3x) to prepare for the coupling step.

-

Protocol 2: Coupling of this compound

This protocol details the activation and coupling of the title compound to the deprotected N-terminus of the resin-bound peptide.

-

Activation of the Carboxylic Acid:

-

In a separate reaction vessel, dissolve this compound (2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add DIPEA (4-8 equivalents) to the solution to activate the carboxylic acid. Allow the activation to proceed for 2-5 minutes.[1]

-

-

Coupling Reaction:

-

Immediately add the activated this compound solution to the neutralized peptide-resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For this sterically hindered and electronically modified building block, extending the coupling time to 4 hours or performing a double coupling is recommended to ensure high efficiency.

-

-

Monitoring the Coupling Reaction:

-

Perform a qualitative Kaiser (ninhydrin) test on a small sample of resin beads to check for the presence of free primary amines.[3]

-

A negative Kaiser test (yellow or colorless beads) indicates the completion of the coupling. A positive test (blue or purple beads) indicates incomplete coupling, and a second coupling should be performed.

-

-

Washing: Once the coupling is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

Protocol 3: Final Cleavage and Deprotection

This protocol describes the cleavage of the final peptide from the solid support and the simultaneous removal of the side-chain protecting groups using anhydrous hydrogen fluoride (HF).

Caution: Anhydrous HF is an extremely hazardous chemical and should only be handled by trained personnel in a specialized apparatus.

-

Preparation for Cleavage:

-

Wash the final peptide-resin with DCM and dry it thoroughly under vacuum for at least 4 hours.[4]

-

Transfer the dried peptide-resin to a specialized HF cleavage vessel.

-

Add a scavenger cocktail to the vessel. A common mixture is p-cresol and p-thiocresol to protect sensitive residues like tryptophan and methionine.[5]

-

-

HF Cleavage:

-

Cool the cleavage vessel to -5 to 0 °C.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen and then under high vacuum.[6]

-

-

Peptide Precipitation and Purification:

-

Triturate the residue with cold diethyl ether to precipitate the crude peptide.

-

Collect the peptide by filtration or centrifugation.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

-

The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Mandatory Visualizations

Caption: Workflow for Solid-Phase Synthesis with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Role of 2-N-Boc-amino-5-methoxybenzoic Acid in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to Application and Protocols

2-N-Boc-amino-5-methoxybenzoic acid is a highly functionalized aromatic building block that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features—a carboxylic acid for amide bond formation, a methoxy group influencing electronic properties and solubility, and a Boc-protected amine for directing reactivity—make it an invaluable precursor for the synthesis of a diverse array of complex molecules, including potent kinase inhibitors and other biologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile building block.

Synthesis of the Building Block

The journey to utilizing this compound begins with the preparation of its parent amine, 2-amino-5-methoxybenzoic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

Protocol 1: Synthesis of 2-amino-5-methoxybenzoic acid

A common and efficient route to 2-amino-5-methoxybenzoic acid involves the reduction of the corresponding nitro compound, 5-methoxy-2-nitrobenzoic acid.[1][2]